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Introduction
1,19-Eicosadiene (C20H38, CAS No: 14811-95-1) is a long-chain alpha,omega-diene.[1][2] Its

linear structure with terminal double bonds makes it a valuable bifunctional monomer in

polymer chemistry, particularly in acyclic diene metathesis (ADMET) polymerization, and a

useful building block in organic synthesis. Understanding the thermodynamic properties of this

molecule is crucial for process design, reaction optimization, and for predicting its behavior in

various chemical and biological systems. This technical guide provides a summary of the

available thermodynamic data for 1,19-eicosadiene, details the computational methods used

for their estimation, and describes the standard experimental protocols for their determination.

Core Thermodynamic Properties
Currently, the readily available thermodynamic data for 1,19-eicosadiene is primarily derived

from computational estimation methods.[2] Experimental data for many long-chain

hydrocarbons is scarce in publicly accessible literature. The following tables summarize the key

thermodynamic parameters for 1,19-eicosadiene, as calculated by established structure-

property relationship models.

Table 1: Key Physical and Thermodynamic Properties of
1,19-Eicosadiene
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Property Value Unit Source & Method

Molecular Formula C20H38 - [1]

Molecular Weight 278.52 g/mol [2]

Normal Melting Point

(Tfus)
297.70 ± 2.00 K [2] (NIST Webbook)

Normal Boiling Point

(Tboil)
650.36 K [2] (Joback Method)

Critical Temperature

(Tc)
813.50 K [2] (Joback Method)

Critical Pressure (Pc) 1072.17 kPa [2] (Joback Method)

Critical Volume (Vc) 1.117 m³/kmol [2] (Joback Method)

Octanol/Water

Partition Coefficient

(logPoct/wat)

7.600 - [2] (Crippen Method)

Water Solubility

(log10WS)
-7.90 mol/L [2] (Crippen Method)

Table 2: Enthalpy and Gibbs Free Energy of 1,19-
Eicosadiene
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Property Value Unit Source & Method

Standard Gibbs Free

Energy of Formation

(ΔfG°)

293.20 kJ/mol [2] (Joback Method)

Enthalpy of Formation

at Standard

Conditions (Gas)

(ΔfH°gas)

-205.27 kJ/mol [2] (Joback Method)

Enthalpy of Fusion at

Standard Conditions

(ΔfusH°)

45.00 kJ/mol [2] (Joback Method)

Enthalpy of

Vaporization at

Standard Conditions

(ΔvapH°)

58.77 kJ/mol [2] (Joback Method)

Table 3: Temperature-Dependent Ideal Gas Heat
Capacity (Cp,gas) of 1,19-Eicosadiene

Temperature (K)
Ideal Gas Heat Capacity
(J/mol·K)

Source & Method

650.36 793.33 [2] (Joback Method)

677.55 813.34 [2] (Joback Method)

704.74 832.49 [2] (Joback Method)

731.93 850.82 [2] (Joback Method)

759.12 868.36 [2] (Joback Method)

786.31 885.13 [2] (Joback Method)

813.50 901.18 [2] (Joback Method)

Computational Methodologies
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The thermodynamic data presented above are estimations derived from computational models

that rely on the molecular structure of 1,19-eicosadiene.

Joback Method: This is a group contribution method used to predict various thermodynamic

properties of pure components based on their molecular structure. The molecule is broken

down into functional groups, and the contribution of each group to a specific property is

summed up. It is a widely used estimation technique, particularly when experimental data is

unavailable.

Crippen Method: This method, also based on group contributions, is primarily used for

estimating the octanol-water partition coefficient (logP), which is a critical parameter in drug

development for predicting the lipophilicity of a molecule. It can also be used to estimate

water solubility.

It is important for researchers to recognize that these are predictive methods. While they

provide valuable estimates, their accuracy can vary, and experimental validation is always

preferred for critical applications.

Experimental Protocols for Thermodynamic
Property Determination
While specific experimental data for 1,19-eicosadiene is not readily available in public

databases, the following are standard, well-established protocols for determining the

thermodynamic properties of organic compounds.

Standard Enthalpy of Formation (ΔfH°) via Combustion
Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly

by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Methodology:

Sample Preparation: A precisely weighed sample of 1,19-eicosadiene (typically in a liquid or

solid state) is placed in a crucible inside a high-pressure vessel known as a "bomb."
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Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated

container (the calorimeter). The initial temperature of the water is recorded with high

precision.

Ignition: The sample is ignited electrically. The combustion of the organic compound releases

heat, which is transferred to the bomb and the surrounding water, causing the temperature to

rise.

Temperature Measurement: The temperature of the water is monitored until it reaches a

maximum and then begins to cool. The total temperature change is recorded.

Calculation of ΔcH°: The heat released during combustion is calculated from the temperature

change and the heat capacity of the calorimeter system (which is predetermined using a

standard substance with a known heat of combustion, such as benzoic acid).

Calculation of ΔfH°: The standard enthalpy of formation is then calculated from the

experimental enthalpy of combustion using Hess's Law. The reaction for the complete

combustion of 1,19-eicosadiene is: C20H38(l) + 29.5 O2(g) → 20 CO2(g) + 19 H2O(l) The

enthalpy of formation is calculated as: ΔfH°(C20H38) = [20 × ΔfH°(CO2) + 19 × ΔfH°(H2O)] -

ΔcH°(C20H38) where the standard enthalpies of formation for CO2 and H2O are well-

known.

Enthalpy of Vaporization (ΔvapH) and Vapor Pressure
The enthalpy of vaporization can be determined by measuring the vapor pressure of the

substance at different temperatures.

Methodology (Transpiration Method):

Sample Saturation: An inert gas is passed at a known flow rate through or over a sample of

1,19-eicosadiene maintained at a constant temperature. The gas becomes saturated with

the vapor of the substance.

Condensation and Quantification: The gas stream is then passed through a cold trap where

the vapor condenses. The amount of condensed substance is determined gravimetrically or
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by other analytical techniques.

Vapor Pressure Calculation: The partial pressure (vapor pressure) of the substance at that

temperature can be calculated from the amount of condensed vapor and the total volume of

the inert gas passed through.

Clausius-Clapeyron Equation: By repeating this measurement at several different

temperatures, the enthalpy of vaporization can be determined from the slope of a plot of

ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH) via
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring heat flow associated with thermal transitions in a

material.

Methodology:

Sample and Reference: A small, accurately weighed sample of 1,19-eicosadiene is placed

in a sample pan, and an empty pan is used as a reference.

Controlled Heating Program: The sample and reference are subjected to a controlled

temperature program (e.g., heating at a constant rate).

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required

to maintain the sample and reference at the same temperature.

Heat Capacity (Cp): In the absence of phase transitions, the difference in heat flow is

proportional to the heat capacity of the sample.

Enthalpy of Fusion (ΔfusH): When the sample melts (a first-order phase transition), it

absorbs a significant amount of heat at a constant temperature. This appears as a peak in

the DSC thermogram. The area under this peak is directly proportional to the enthalpy of

fusion.

Visualization of Experimental Workflow
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The following diagram illustrates the logical workflow for determining the standard enthalpy of

formation of 1,19-eicosadiene using bomb calorimetry.

Sample Preparation & Setup

Measurement

Calculation

Weigh 1,19-Eicosadiene Sample

Place Sample in Crucible

Record Initial Water Temperature (Ti)

Seal Sample in Bomb

Pressurize Bomb with O2

Submerge Bomb in Calorimeter Water

Ignite Sample

Calculate Temperature Change (ΔT = Tf - Ti)

Monitor and Record Temperature Rise

Record Maximum Water Temperature (Tf)

Calculate Heat of Combustion (ΔcH°)

Apply Hess's Law

Determine Standard Enthalpy of Formation (ΔfH°)
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Click to download full resolution via product page

Caption: Workflow for determining the standard enthalpy of formation.

Conclusion
This technical guide has summarized the currently available, computationally derived

thermodynamic properties of 1,19-eicosadiene and outlined the standard experimental

protocols for their determination. For professionals in research and development, it is critical to

understand the origin of such data. While computational methods provide essential estimates

in the absence of experimental values, the described calorimetric and vapor pressure

measurement techniques represent the gold standard for obtaining high-accuracy

thermodynamic data required for rigorous process modeling, safety analysis, and fundamental

chemical understanding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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